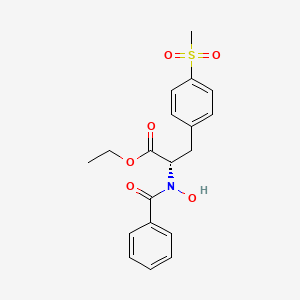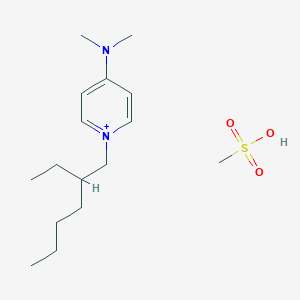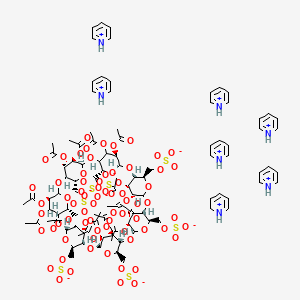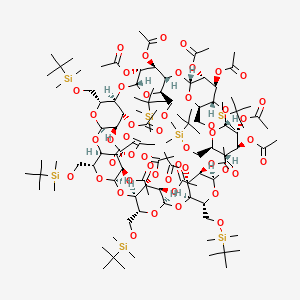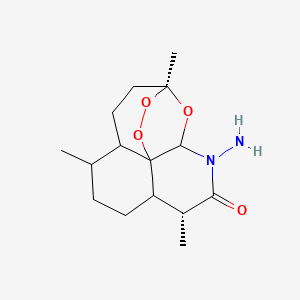
N-Amino-11-azaartemisinin
Vue d'ensemble
Description
Synthesis Analysis
N-Amino-11-azaartemisinin was synthesized through a two-step reaction sequence, starting with the reaction of artemisinin with ammonia, followed by acid treatment, yielding N-amino-11-azaartemisinin in significant yields. This process demonstrates the feasibility of introducing nitrogen atoms into the artemisinin framework, opening pathways for creating a variety of derivatives with potentially enhanced biological activities (Torok & Ziffer, 1995).
Molecular Structure Analysis
The molecular structure of N-amino-11-azaartemisinin has been elucidated through X-ray crystallography and other spectroscopic methods. These studies have shown that the incorporation of a nitrogen atom into the artemisinin molecule leads to the formation of cocrystals, with significant interactions between the lactam of 11-azaartemisinin and coformer acid groups, facilitating enhanced solubility and possibly bioavailability (Nisar et al., 2018).
Chemical Reactions and Properties
N-Amino-11-azaartemisinin undergoes various chemical reactions, leading to the formation of a wide range of derivatives. These derivatives exhibit diverse chemical properties, such as enhanced antimalarial activities, demonstrating the compound's versatility as a chemical scaffold for drug development. The ability to form diastereospecific cocrystals with certain coformers indicates a level of selectivity in its chemical interactions, which can be leveraged for designing targeted therapies (Nisar et al., 2018).
Physical Properties Analysis
The introduction of a nitrogen atom into the artemisinin structure has a profound impact on the physical properties of the molecule, including its solubility and stability. Cocrystal formation with various acids has been shown to enhance the aqueous solubility of 11-azaartemisinin, which is a critical parameter for its potential application as an antimalarial agent. The solubility enhancement, as observed in specific cocrystals, can reach up to three times that of 11-azaartemisinin after 12 hours, indicating a significant improvement in its physical properties (Nisar et al., 2018).
Chemical Properties Analysis
The chemical properties of N-amino-11-azaartemisinin, such as reactivity and stability, are influenced by the presence of the nitrogen atom. The formation of cocrystals and various derivatives through reactions with mono- and bifunctional acids showcases the compound's reactivity. These reactions not only yield products with potential biological activity but also provide insights into the compound's chemical behavior, offering a foundation for further chemical modifications aimed at enhancing its therapeutic potential (Nisar et al., 2018).
Applications De Recherche Scientifique
Cocrystal Formation : N-Amino-11-azaartemisinin, also known as 11-Azaartemisinin, forms cocrystals with acids, enhancing its aqueous solubility and potentially improving its drug-like properties (Nisar et al., 2018).
Antimalarial Activity : Derivatives of 11-Azaartemisinin exhibit significant antimalarial activity against multidrug-resistant Plasmodium yoelii, with some compounds offering 100% protection in Swiss mice at certain dosages (Singh et al., 2014).
N-Substituted Derivatives : N-Substituted 11-Azaartemisinins have been synthesized, showing equal or greater antimalarial activities than artemisinin against drug-resistant Plasmodium falciparum strains (Torok et al., 1995).
Structure-Activity Relationship : The structure and antimalarial activity of N-substituted 11-Azaartemisinins with conjugated terminal acetylenes have been studied, highlighting the importance of molecular structure in determining their efficacy (Katz et al., 1999).
New Synthetic Routes : Novel synthetic routes have been developed to create N-Substituted 11-Azaartemisinins, expanding the possibilities for drug development (Mekonnen & Ziffer, 1997).
Arylsulfonyl Derivatives : Arylsulfonyl derivatives of 11-Azaartemisinin have been explored, showing how slight changes in molecular formula can lead to different structural forms, potentially affecting drug properties (Nisar, Sung, & Williams, 2018).
Synthesis and Reactions : The synthesis and reactions of 11-Azaartemisinin and its derivatives have been a focus of research, providing insights into the chemical properties and potential modifications of this compound (Torok & Ziffer, 1995).
Base-Catalyzed Adducts : Base-catalyzed adducts of 11-Azaartemisinin with enhanced antimalarial activities have been synthesized, demonstrating the role of chemical modifications in improving drug efficacy (Mekonnen et al., 2000).
Review of Synthesis and Biological Activity : A comprehensive review covering the synthesis, reactions, and biological activity of 11-Azaartemisinin and its derivatives has been provided, summarizing the developments in this field up to 2012 (Alen et al., 2012).
Activities Against Malaria Parasites : Studies on 11-Azaartemisinin and its N-Sulfonyl derivatives have shown significant activities against asexual and transmissible malaria parasites, suggesting potential for transmission blocking (Harmse et al., 2017).
Safety And Hazards
The safety and hazards of “N-Amino-11-azaartemisinin” are not explicitly mentioned in the retrieved papers.
Orientations Futures
The future directions for “N-Amino-11-azaartemisinin” could involve the development of new artemisinin derivatives for treatment of malaria3. Some derivatives also possess notable thermal stabilities and although metabolic pathways of the derivatives are as yet unknown, none can provide DHA3. The azaartemisinins synthesized over the past 20 years are critically discussed on the basis of their synthetic accessibility and biological activities with the view to assessing suitability to serve as new artemisinin derivatives for treatment of malaria3.
Propriétés
IUPAC Name |
(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLWYWNQUROTR-FJAJAOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 155908802 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




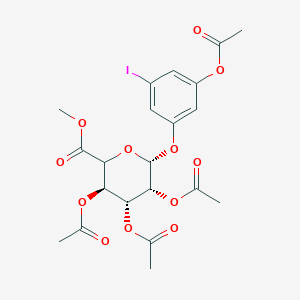
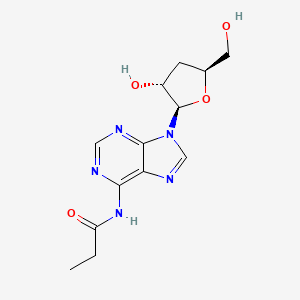

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
